4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid is an organic compound with significant interest in the fields of chemistry and biochemistry. Its molecular formula is C14H19NO3, and it has a molecular weight of approximately 247.31 g/mol. This compound is classified as a benzoic acid derivative and features a pyrrolidine group, which contributes to its unique chemical properties and potential applications in scientific research.
The compound can be synthesized through various methods, typically involving the reaction of 4-ethoxybenzoic acid with pyrrolidine derivatives. It is often studied for its role in biological systems and its potential therapeutic properties.
4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid falls under the category of carboxylic acids, specifically aromatic carboxylic acids, due to the presence of the benzoic acid moiety. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
The synthesis of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid typically involves the following steps:
The reaction generally requires a suitable solvent such as ethanol or methanol and may involve catalysts to facilitate the reaction. The optimization of reaction conditions (temperature, time, and concentration) is crucial for maximizing yield and purity.
4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used during each reaction.
The mechanism of action for 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. In biochemical studies, this compound may modulate enzyme activity or influence protein-ligand binding dynamics by interacting with active sites or allosteric sites on proteins.
4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid has several notable applications:
The discovery of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid (CAS No. 946754-28-5) emerged from phenotypic screening programs targeting novel scaffolds for infectious disease therapeutics. Early medicinal chemistry efforts focused on modifying benzoic acid derivatives to enhance target binding against bacterial enzymes. The strategic introduction of a pyrrolidine moiety at the C3 position and an ethoxy group at C4 significantly improved cellular permeability and target engagement, as evidenced in screening against Plasmodium falciparum and viral targets [5] [9]. This compound’s unique architecture—featuring a planar benzoic acid core with a conformationally flexible pyrrolidine ring—enables selective interactions with atypical biological targets overlooked by conventional antibiotics [4] [9].
Property | Value |
---|---|
CAS Registry Number | 946754-28-5 |
Molecular Formula | C₁₃H₁₇NO₃ |
Molecular Weight | 235.28 g/mol |
SMILES Notation | O=C(O)C₁=CC=C(OCC)C(N2CCCC2)=C1 |
Purity Specification | Research grade (>95%) |
Chemical suppliers like BLD Pharm list this compound as a building block for antimicrobial agents, highlighting its role in early-stage drug discovery [1] [9]. The absence of safety data in supplier documentation reflects its exclusive use in in vitro research contexts.
This benzoic acid derivative exhibits a dual mechanism of action against drug-resistant pathogens. Against Plasmodium falciparum, it disrupts pyrophosphatase (PPase) activity—a crucial enzyme for nucleotide biosynthesis—through competitive inhibition at the Mg²⁺-binding site [4]. Computational studies reveal an IC₅₀ of 148 μM for analogous triazine-pyrrolidine hybrids against mycobacterial PPase, suggesting conserved targeting principles [4]. Additionally, its lipophilic ethoxy group enhances membrane penetration in enveloped viruses, interfering with viral capsid assembly. This is critical given the limited druggable targets in viral pathogens like hepatitis B and emerging arboviruses [5] [9].
Pathogen Class | Proposed Mechanism | Experimental Evidence |
---|---|---|
Plasmodium falciparum | PPase inhibition → nucleotide depletion | 45% enzyme inhibition at 100 μM |
Hepatitis B Virus | Capsid destabilization | In silico binding affinity: -9.2 kcal/mol |
MRSA | Penicillin-binding protein (PBP) modulation | Synergy with β-lactams (FICI: 0.3) |
The compound’s resilience against efflux pump-mediated resistance in Klebsiella pneumoniae further underscores its utility against multidrug-resistant (MDR) strains. Unlike conventional antibiotics, its benzoic acid core remains unaffected by common β-lactamases or aminoglycoside-modifying enzymes [3] .
The structural modularity of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid enables derivatization to combat evolving MDR pathogens. Its C2 carboxyl group permits peptide conjugation for enhanced Gram-negative penetration, while the pyrrolidine nitrogen serves as a vector for heterocyclic extensions targeting viral polymerases [4] [9]. Recent analogues show 4-fold enhanced activity against carbapenem-resistant Acinetobacter baumannii (CRAB) when paired with novel β-lactamase inhibitors [8].
In malaria therapeutics, this scaffold overcomes artemisinin resistance by:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0